molecular formula C10H9FO2 B8051338 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde

4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde

Cat. No.: B8051338
M. Wt: 180.17 g/mol
InChI Key: QEOGPTYDLCRKKN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, a hydroxyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of cyclopropylbenzene with a suitable fluorinated aldehyde precursor. The reaction conditions include the use of a Lewis acid catalyst, such as aluminum chloride, and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Cyclopropyl-3-fluoro-2-hydroxybenzoic acid.

  • Reduction: 4-Cyclopropyl-3-fluoro-2-hydroxybenzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The compound has shown potential in biological studies, particularly in the field of enzyme inhibition. Its structural similarity to certain natural substrates allows it to act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms and the development of therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may have pharmacological activities, including anti-inflammatory and anticancer properties. These derivatives are being explored for their potential use in drug development.

Industry: In the chemical industry, the compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism by which 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxybenzaldehyde: Similar structure but lacks the cyclopropyl group.

  • 4-Cyclopropyl-3-hydroxybenzaldehyde: Similar structure but lacks the fluorine atom.

  • 2-Hydroxy-3-fluorobenzaldehyde: Similar structure but has a different position of the hydroxyl and fluorine groups.

Uniqueness: 4-Cyclopropyl-3-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both the cyclopropyl group and the fluorine atom, which significantly influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct profile compared to similar compounds, making it a valuable tool in research and industry.

Properties

IUPAC Name

4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-8(6-1-2-6)4-3-7(5-12)10(9)13/h3-6,13H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOGPTYDLCRKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628750-60-6
Record name 4-cyclopropyl-3-fluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Boron tribromide (1 M dichloromethane solution, 18.5 mL) was added at −78 C to a dichloromethane (70 mL) solution of 4-cyclopropyl-3-fluoro-2-methoxybenzaldehyde (1.79 g), and the mixture was stirred at the same temperature as above for 2 hours in a nitrogen atmosphere and then stirred at 0 C for 1 hour. A saturated aqueous solution of sodium bicarbonate was added to the reaction mixture at 0 C, and dichloromethane was distilled off under reduced pressure. The obtained residue was subjected to extraction with ethyl acetate. The obtained organic layer was washed with water and saturated saline in this order and dried over anhydrous magnesium sulfate, and then, the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (1.50 g).
Quantity
18.5 mL
Type
reactant
Reaction Step One
Name
4-cyclopropyl-3-fluoro-2-methoxybenzaldehyde
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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